3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid
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Overview
Description
The compound 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in the papers may provide insights into its synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 3-(4-phenyl) benzoyl propionic acid, which is used to create a variety of heterocyclic compounds including furanones, pyrrolinones, and quinazolinones . Another relevant synthesis approach involves the reaction of enaminones with substituted benzaldehydes and urea/thiourea in the presence of glacial acetic acid to produce dihydropyrimidinone derivatives . Additionally, the transformation of hippuric acid into various benzoylamino compounds through intermediate oxazolones has been reported . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate dimethoxy-benzoyl and fluoro-phenyl substituents.
Molecular Structure Analysis
The molecular structure of 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid would likely feature a benzoylamino moiety substituted with dimethoxy groups and a phenyl ring substituted with a fluorine atom. The presence of these substituents can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding affinity to biological targets. The papers do not directly discuss the molecular structure of this specific compound, but the structural analysis of similar compounds could provide a basis for understanding its molecular characteristics .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The benzoylamino group could participate in nucleophilic substitution reactions, while the propionic acid moiety could be involved in esterification or amidation reactions. The papers describe the behavior of furanones and benzoxazinones toward different nucleophiles , which could be relevant to understanding the reactivity of the compound . However, specific reactions involving 3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid are not detailed in the provided literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of dimethoxy groups could increase the lipophilicity of the molecule, while the fluorine atom could affect its acidity and hydrogen bonding capacity. The papers do not provide specific data on the physical and chemical properties of the compound , but the properties of structurally related compounds, such as their solubility, melting points, and stability, could offer some predictive insights .
properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-24-15-8-5-12(9-16(15)25-2)18(23)20-14(10-17(21)22)11-3-6-13(19)7-4-11/h3-9,14H,10H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZGVEVIVJMDHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389485 |
Source
|
Record name | 3-(3,4-Dimethoxybenzamido)-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxy-benzoylamino)-3-(4-fluoro-phenyl)-propionic acid | |
CAS RN |
332052-63-8 |
Source
|
Record name | 3-(3,4-Dimethoxybenzamido)-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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